molecular formula C19H14BrN3O2S2 B2912668 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-11-3

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2912668
CAS No.: 863595-11-3
M. Wt: 460.36
InChI Key: JGKGQCCORFFHRA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiazolopyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyridine moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Could be used in the development of probes for studying biological processes.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzenesulfonamide
  • N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Uniqueness

The presence of the thiazolopyridine moiety distinguishes 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide from other similar compounds. This structural feature could impart unique electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKGQCCORFFHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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